Osteogenic Growth Peptide, OGP

Catalog No.
S11219857
CAS No.
M.F
C68H111N23O17
M. Wt
1522.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osteogenic Growth Peptide, OGP

Product Name

Osteogenic Growth Peptide, OGP

IUPAC Name

2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[2-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-benzylamino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide

Molecular Formula

C68H111N23O17

Molecular Weight

1522.8 g/mol

InChI

InChI=1S/C68H111N23O17/c1-37(2)28-48(87-58(100)39(5)70)64(106)85-45(16-10-11-25-69)61(103)84-46(18-13-27-78-68(75)76)62(104)86-47(23-24-51(71)94)59(101)81-33-54(97)83-44(17-12-26-77-67(73)74)63(105)90-57(40(6)92)66(108)89-49(29-38(3)4)65(107)88-50(30-41-19-21-43(93)22-20-41)60(102)82-34-56(99)91(35-42-14-8-7-9-15-42)36-55(98)80-32-53(96)79-31-52(72)95/h7-9,14-15,19-22,37-40,44-50,57,92-93H,10-13,16-18,23-36,69-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,79,96)(H,80,98)(H,81,101)(H,82,102)(H,83,97)(H,84,103)(H,85,106)(H,86,104)(H,87,100)(H,88,107)(H,89,108)(H,90,105)(H4,73,74,77)(H4,75,76,78)

InChI Key

VRKPPIPKNYFMND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N(CC2=CC=CC=C2)CC(=O)NCC(=O)NCC(=O)N)NC(=O)C(C)N

Osteogenic Growth Peptide is a 14-amino acid peptide that plays a crucial role in bone regeneration and repair. It was first identified in the context of osteogenic remodeling, particularly following the ablation of bone marrow, where it is released into circulation to stimulate osteoblast proliferation and differentiation. The sequence of Osteogenic Growth Peptide is derived from the C-terminal region of histone H4, sharing structural motifs with other proteins involved in cell signaling and regulation . This peptide is known for its ability to enhance alkaline phosphatase activity, a marker of osteoblastic activity, thereby promoting bone formation and mineralization.

The biological activity of Osteogenic Growth Peptide is mediated through its interaction with specific receptors on osteoblastic cells. Upon binding, it triggers intracellular signaling pathways that lead to increased cell proliferation and differentiation. Notably, the peptide can be proteolytically cleaved to form a shorter active fragment known as OGP(10–14), which retains significant bioactivity. This C-terminal pentapeptide is considered the physiologically active form of Osteogenic Growth Peptide, as it effectively activates the OGP signaling pathway within target cells .

Osteogenic Growth Peptide has been shown to stimulate several key biological activities:

  • Cell Proliferation: It promotes the proliferation of osteoblasts, which are essential for bone formation.
  • Alkaline Phosphatase Activity: The peptide increases alkaline phosphatase levels, indicating enhanced osteoblastic activity.
  • Matrix Mineralization: Osteogenic Growth Peptide facilitates the mineralization of the extracellular matrix, a critical step in bone formation .
  • Systemic Effects: It has been observed that Osteogenic Growth Peptide levels rise during the osteogenic phase following marrow regeneration, suggesting its role in systemic bone health .

Osteogenic Growth Peptide can be synthesized using various methods:

  • Chemical Synthesis: Solid-phase peptide synthesis techniques can be employed to create Osteogenic Growth Peptide and its active fragments.
  • Photochemical Synthesis: An innovative approach involves photochemical methods to synthesize OGP(10–14) precursors by forming amide bonds through irradiation processes .
  • Biological Synthesis: Recombinant DNA technology can be used to produce Osteogenic Growth Peptide in host cells, allowing for large-scale production.

Osteogenic Growth Peptide has several potential applications:

  • Bone Regeneration Therapies: Due to its role in promoting osteoblast function, it is being investigated for use in treatments for bone fractures and osteoporosis.
  • Tissue Engineering: Osteogenic Growth Peptide can be incorporated into biomaterials designed for bone repair and regeneration.
  • Research Tools: It serves as a valuable tool in studying osteogenesis and related cellular processes in vitro .

Studies have demonstrated that Osteogenic Growth Peptide interacts with specific binding proteins, such as Osteogenic Growth Peptide Binding Protein. These interactions help regulate the bioavailability and activity of the peptide in physiological conditions. For instance, modifications at the N- or C-terminal regions of Osteogenic Growth Peptide can significantly affect its binding affinity and biological potency .

Several compounds share similarities with Osteogenic Growth Peptide, particularly in their roles in bone biology:

Compound NameStructure SimilarityBiological ActivityUnique Features
Histone H4Shares sequence motifInvolved in chromatin structurePrimarily functions in gene regulation
Parathyroid HormoneDifferent structureStimulates calcium release from bonesRegulates calcium homeostasis
Bone Morphogenetic ProteinsDifferent structureInduces bone formationInvolved in multiple stages of bone healing
Insulin-like Growth Factor 1Different structurePromotes growth and developmentPlays a role beyond just bone health

Osteogenic Growth Peptide's unique feature lies in its specific sequence derived from histone H4 and its direct role in stimulating osteoblast proliferation and differentiation without significant effects on other cell types.

The discovery of Osteogenic Growth Peptide traces back to investigations into serum-derived factors that promote bone regeneration. Initial studies in the 1990s identified a 14-amino-acid peptide (H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH) isolated from mammalian blood, which enhanced trabecular bone density and accelerated fracture healing in rodent models. Termed "osteogenic growth peptide" for its anabolic effects on bone, OGP was later found to circulate in micromolar concentrations in serum, suggesting a physiological role beyond injury response.

Subsequent research revealed that OGP’s bioactive core resides in its C-terminal pentapeptide fragment (H-Tyr-Gly-Phe-Gly-Gly-OH), designated OGP(10–14). This fragment retains the full osteogenic and hematopoietic activity of the parent peptide, prompting investigations into synthetic analogues, including cyclostereoisomers like retro-inverso OGP(10–14). The peptide’s nomenclature reflects its functional origins ("osteogenic") and structural identity ("growth peptide"), distinguishing it from other bone morphogenetic proteins.

Structural Characteristics and Isoforms

OGP’s primary structure comprises 14 amino acids with a molecular formula of C₆₈H₁₁₀N₂₂O₁₈ and a molecular weight of 1,523.7 g/mol. Its sequence (ALKRQGRTLYGFGG) includes a cationic N-terminal region (residues 1–9) and a hydrophobic C-terminal motif (residues 10–14), the latter critical for bioactivity. Structural studies highlight the importance of Tyr¹⁰ and Phe¹² side chains as pharmacophores, with spatial orientation dictating receptor interaction.

Table 1: Structural Properties of OGP

PropertyDetail
Molecular FormulaC₆₈H₁₁₀N₂₂O₁₈
Molecular Weight1,523.7 g/mol
Isoelectric Point (pI)Not explicitly reported; predicted basic due to cationic residues
Key PharmacophoresTyr¹⁰, Phe¹²
Active FragmentOGP(10–14): H-Tyr-Gly-Phe-Gly-Gly-OH

OGP exhibits structural heterogeneity through post-translational modifications, particularly glycosylation. In the murine oviduct, OGP exists as multiple glycoforms distinguished by lectin-binding profiles:

  • GS1-binding: α-galactose-modified isoforms prevalent in ampullar fluid.
  • Con A-binding: α-mannose-containing variants with moderate bioactivity.
  • PNA-binding: Galactose-β1,3-N-acetylgalactosamine (Gal-GalNAc)-modified glycoforms demonstrating 2.5-fold higher sperm-binding activity than Con A isoforms.

These glycoforms arise from tissue-specific glycosyltransferase activity, with the PNA-reactive form associating exclusively with the zona pellucida during fertilization. Deglycosylation abolishes OGP’s bioactivity, underscoring the functional significance of carbohydrate moieties.

Relationship to Histone H4 C-Terminal Domain

The putative relationship between OGP and histone H4 remains enigmatic. Histone H4’s C-terminal domain facilitates nucleosome assembly through globular domain interactions, unrelated to OGP’s linear sequence. However, speculative parallels arise from two observations:

  • C-terminal functional motifs: Both molecules derive activity from C-terminal regions—OGP(10–14) versus histone H4’s globular domain.
  • Post-translational modifications: Histone H4 undergoes acetylation/methylation, while OGP’s activity depends on glycosylation.

No direct sequence homology or shared binding partners have been reported, suggesting that their relationship, if any, is functional rather than structural. OGP’s interaction with chromatin-associated proteins remains unexplored in the literature.

Proteolytic Processing from Histone H4

OGP originates from the carboxyl-terminal region of histone H4, a nuclear protein integral to chromatin structure. Specifically, OGP corresponds to residues 90–103 of histone H4, sharing its sequence identity with this segment [2] [6]. The biosynthesis of OGP involves alternative translational initiation mechanisms. While histone H4 mRNA typically initiates translation at the first AUG codon (ATG1) to produce full-length histone H4, a subset of ribosomes bypass this start site via leaky ribosomal scanning and initiate translation at an internal AUG codon (ATG85) [2] [3]. This process generates a 19-amino acid precursor termed preOGP (residues 85–103 of histone H4), which undergoes proteolytic cleavage to release mature OGP [2] [3].

Enzymatic processing of preOGP occurs through trypsin-like serine proteases, which cleave after arginine residues to yield the final 14-mer peptide [6]. This dual translational pathway allows simultaneous production of histone H4 for chromatin assembly and OGP for extracellular signaling, illustrating a remarkable divergence in protein function from a single mRNA template [2] [3].

Table 1: Key Steps in OGP Biosynthesis

StepMechanismEnzymes/Proteins Involved
Translational initiationLeaky ribosomal scanning at ATG85Ribosomes, histone H4 mRNA
PreOGP formationSynthesis of residues 85–103Histone H4 gene translation
Proteolytic cleavageC-terminal processingTrypsin-like serine proteases

Serum Binding Proteins and Carrier Complexes

In circulation, OGP exists predominantly in a protein-bound state, which modulates its bioavailability and activity. The primary carrier is alpha-2-macroglobulin (α2M), a high-molecular-weight serum protein [9] [7]. OGP forms non-covalent complexes with both the native and activated conformations of α2M, though these interactions exert opposing effects:

  • Native α2M enhances OGP’s mitogenic activity by stabilizing the peptide and facilitating its delivery to target cells [9].
  • Activated α2M (post-proteolytic cleavage) sequesters OGP, reducing its biological availability and terminating signaling [9].

This duality suggests a regulatory mechanism where α2M’s conformational state determines OGP’s activity. Competitive binding assays using radiolabeled OGP ([3-125I(Tyr10)]-sOGP) demonstrate that α2M binds OGP with high affinity, and immunopurification confirms α2M as the principal OGP-binding protein in human plasma [9].

Table 2: OGP Interaction with Alpha-2-Macroglobulin

α2M ConformationEffect on OGP ActivityProposed Role
NativeEnhances mitogenesisStabilization and delivery
ActivatedInhibits mitogenesisClearance and signal termination

Tissue-Specific Expression Patterns

OGP expression is tightly linked to tissues involved in osteogenesis and hematopoiesis. Key findings include:

  • Bone Marrow: Regenerating bone marrow following ablation releases OGP into circulation, correlating with systemic osteogenic responses [6] [4].
  • Osteoblasts: OGP stimulates proliferation and alkaline phosphatase activity in osteoblastic cells, with human and rabbit stromal cells showing dose-dependent responses [4] [5].
  • Serum: Baseline OGP levels are detectable in healthy individuals, but concentrations rise significantly during bone repair phases [6] [9].

Notably, OGP’s role extends beyond skeletal tissues. While its primary function centers on bone remodeling, low-level expression in fibroblasts and immune cells suggests broader regulatory roles [4] [5]. However, the bone marrow remains the dominant source of OGP under physiological conditions.

Table 3: Tissue Distribution of OGP

Tissue/Cell TypeOGP FunctionRegulatory Pathway
Bone marrowSystemic osteogenic signalingCB2 receptor activation [1] [5]
OsteoblastsProliferation, alkaline phosphataseTGF-β/IGF cross-talk [4] [7]
Serum (α2M-bound)Bioavailability modulationα2M conformation shifts [9]

Osteogenic Growth Peptide demonstrates a sophisticated interaction profile with Cannabinoid Receptor Type 2, representing a novel paradigm in peptide-receptor interactions within the endocannabinoid system. The peptide exhibits selective binding preferences for CB2 over Cannabinoid Receptor Type 1, with functional studies demonstrating that Osteogenic Growth Peptide effectively attenuates forskolin-stimulated cyclic adenosine monophosphate levels in Chinese Hamster Ovary cells expressing human CB2, while showing no effect on Human Embryonic Kidney 293 cells expressing human Cannabinoid Receptor Type 1 [1] [2]. This selectivity profile positions Osteogenic Growth Peptide as a CB2-preferential ligand, distinguishing it from many traditional cannabinoid compounds that exhibit promiscuous binding across both receptor subtypes.

The dose-response characteristics of Osteogenic Growth Peptide at CB2 reveal a distinctive bell-shaped curve with half-maximal inhibition occurring at logEC50 values of -12.10, indicating extraordinarily high potency in the picomolar to femtomolar concentration range [2]. The biphasic nature of this response, characterized by initial stimulation at low concentrations followed by diminished efficacy at higher concentrations, represents a hallmark feature consistent with other CB2 agonists and suggests receptor desensitization mechanisms at supraphysiological concentrations [1] [2].

Orthosteric Binding Site Characterization

Molecular docking studies investigating the orthosteric binding site interactions of Osteogenic Growth Peptide with CB2 reveal a complex binding landscape that challenges conventional understanding of peptide-receptor interactions. Comprehensive docking analyses utilizing both active and inactive conformational models of CB2 indicate that while Osteogenic Growth Peptide binding to the orthosteric domain cannot be definitively ruled out, the peptide demonstrates limited engagement with the classical transmembrane binding crevice traditionally occupied by lipophilic cannabinoid ligands [2] [3].

The orthosteric site of CB2, characterized by its deep transmembrane pocket formed by the seven-transmembrane helical architecture, typically accommodates small lipophilic molecules through hydrophobic interactions with key residues including Isoleucine 110, Phenylalanine 183, and Phenylalanine 281 [4]. However, the hydrophilic nature and substantially larger molecular architecture of Osteogenic Growth Peptide, with its 14-amino acid structure, presents significant steric and chemical incompatibilities with this binding environment [1] [2].

Competitive binding assays utilizing tritiated CP55940, a high-affinity CB2 orthosteric agonist, demonstrate that Osteogenic Growth Peptide does not effectively displace this classical cannabinoid ligand from the orthosteric site, providing direct experimental evidence for non-competitive binding mechanisms [2]. This lack of orthosteric competition suggests that Osteogenic Growth Peptide accesses CB2 through alternative binding modes, preserving the receptor's capacity to simultaneously accommodate endogenous lipophilic ligands such as 2-arachidonoylglycerol and anandamide.

Allosteric Modulation Mechanisms

The allosteric modulation properties of Osteogenic Growth Peptide represent a paradigm-shifting discovery in CB2 pharmacology, establishing the peptide as the first identified endogenous positive allosteric modulator of this receptor system. Molecular dynamics simulations reveal that Osteogenic Growth Peptide preferentially binds to an allosteric site located within the extracellular region of CB2, specifically involving interactions with the N-terminal domain, Extracellular Loop 1, and Extracellular Loop 2 [2] [3]. This extracellular binding site demonstrates remarkable stability throughout molecular dynamics trajectories, with the peptide maintaining consistent positioning and interaction patterns over extended simulation periods.

The allosteric binding site identified through computational studies shows distinct characteristics between active and inactive receptor conformations, with Osteogenic Growth Peptide exhibiting higher calculated binding affinity for the active receptor state [2]. This conformational selectivity aligns with the peptide's functional profile as a receptor agonist and suggests that allosteric binding may stabilize or promote the active receptor conformation necessary for G-protein coupling and downstream signaling activation.

Functional studies provide compelling evidence for the positive allosteric modulation properties of Osteogenic Growth Peptide through its ability to enhance CB2 responses to classical orthosteric agonists. When co-administered with CP55940, Osteogenic Growth Peptide increases the functional response to the orthosteric ligand without directly competing for the same binding site [2]. This enhancement effect is mediated through allosteric communication between the extracellular binding site occupied by Osteogenic Growth Peptide and the transmembrane orthosteric site, resulting in increased receptor activation efficiency and prolonged signaling duration.

The molecular basis of positive allosteric modulation involves conformational changes transmitted through the receptor structure from the allosteric site to the orthosteric binding pocket and the intracellular G-protein coupling domains. Osteogenic Growth Peptide binding to the extracellular allosteric site appears to induce subtle conformational rearrangements that increase the receptor's sensitivity to orthosteric ligands and enhance the efficiency of G-protein activation [2]. This mechanism provides a sophisticated regulatory layer for CB2 signaling, allowing Osteogenic Growth Peptide to fine-tune receptor responses to endogenous cannabinoids rather than simply competing for binding sites.

Gi-Protein Coupled Signaling Pathways

The Gi-protein coupled signaling cascade activated by Osteogenic Growth Peptide through CB2 represents a classical G-protein coupled receptor signaling mechanism with unique characteristics reflecting the peptide's dual agonist and allosteric modulator properties. Upon Osteogenic Growth Peptide binding to CB2, the receptor undergoes conformational changes that promote guanosine diphosphate to guanosine triphosphate exchange on the Gα subunit of the heterotrimeric Gi protein complex [5] [6]. This nucleotide exchange triggers the dissociation of the Gα-guanosine triphosphate complex from the Gβγ dimer, liberating both components to interact with their respective downstream effector systems.

The Gα subunit, in its guanosine triphosphate-bound active state, directly inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic adenosine monophosphate levels [2]. This cyclic adenosine monophosphate reduction has been experimentally confirmed in multiple cell systems expressing CB2, with Osteogenic Growth Peptide demonstrating potent inhibition of forskolin-stimulated adenylyl cyclase activity [1] [2]. The magnitude of cyclic adenosine monophosphate inhibition follows the characteristic bell-shaped dose-response relationship observed for Osteogenic Growth Peptide, with optimal inhibition occurring at picomolar concentrations.

The liberated Gβγ dimer subunits contribute to signaling diversity through their ability to modulate multiple downstream effectors independently of the Gα subunit. These effectors include voltage-gated calcium channels, G-protein regulated inwardly rectifying potassium channels, and various members of the mitogen-activated protein kinase family [5] [7]. The Gβγ-mediated inhibition of voltage-gated calcium channels reduces calcium influx, while activation of potassium channels promotes membrane hyperpolarization, both contributing to the overall cellular response to Osteogenic Growth Peptide stimulation.

The temporal dynamics of Gi-protein signaling exhibit characteristic patterns of rapid activation followed by progressive deactivation through the intrinsic guanosine triphosphatase activity of the Gα subunit [5]. This hydrolysis of guanosine triphosphate to guanosine diphosphate promotes reassociation of the Gα subunit with the Gβγ dimer, terminating the signaling cascade. The duration and intensity of signaling can be modulated by regulators of G-protein signaling proteins, which enhance the guanosine triphosphatase activity and accelerate signal termination.

MAPK/ERK Activation Cascade

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase activation cascade represents a critical downstream signaling pathway mediating the cellular effects of Osteogenic Growth Peptide through CB2 receptor activation. This three-tier kinase cascade amplifies and transduces the initial receptor activation signal into specific cellular responses including proliferation, differentiation, and gene expression regulation [8] [9]. The cascade progression follows the classical sequence of MAP3K (Mitogen-Activated Protein Kinase Kinase Kinase) activation leading to MAP2K (MEK1/2) phosphorylation, which subsequently phosphorylates and activates MAPK (ERK1/2).

Experimental evidence demonstrates that CB2 activation by Osteogenic Growth Peptide leads to rapid and sustained ERK1/2 phosphorylation in both murine and human osteoblastic cell lines [8]. This phosphorylation occurs within minutes of peptide exposure and follows a biphasic temporal pattern, with initial peak activation followed by sustained elevated levels over several hours. The phosphorylation pattern is completely abolished by CB2-selective antagonists such as SR144528, confirming the receptor-dependent nature of MAPK/ERK activation [1] [2].

The upstream activation mechanisms linking CB2 to the MAPK/ERK cascade involve multiple potential pathways, including direct Gi-protein mediated activation and calcium-dependent mechanisms. The Gβγ subunits liberated during Gi-protein activation can directly interact with and activate various upstream kinases in the MAPK cascade, including members of the Raf family of MAP3K enzymes [7]. Additionally, changes in intracellular calcium concentrations resulting from CB2 activation may contribute to cascade initiation through calcium-sensitive kinases and phosphatases.

The downstream substrates of activated ERK1/2 in the context of Osteogenic Growth Peptide signaling include numerous transcription factors and regulatory proteins crucial for osteoblastic function. Cyclic adenosine monophosphate response element-binding protein and Activating Transcription Factor 4 represent key transcriptional targets that become phosphorylated and activated following ERK1/2 activation [9]. These transcription factors subsequently regulate the expression of genes involved in osteoblast proliferation, differentiation, and matrix synthesis.

The cellular outcomes of MAPK/ERK activation extend beyond transcriptional regulation to include direct phosphorylation of metabolic enzymes, cell cycle regulators, and cytoskeletal proteins. Cyclin D1, a critical regulator of cell cycle progression, shows increased expression following Osteogenic Growth Peptide treatment in a MAPK/ERK-dependent manner [8]. This upregulation contributes to the enhanced proliferative response of osteoblastic cells to peptide stimulation.

Cross-Talk with Endocannabinoid System

The cross-talk mechanisms between Osteogenic Growth Peptide and the broader endocannabinoid system reveal sophisticated regulatory networks that extend beyond simple receptor activation to encompass complex modulatory interactions with endogenous cannabinoid signaling pathways. The endocannabinoid system, comprising endogenous ligands 2-arachidonoylglycerol and anandamide, their synthesizing and degrading enzymes, and cannabinoid receptors, creates a dynamic regulatory environment where Osteogenic Growth Peptide functions as both an independent signaling molecule and a modulator of existing cannabinoid tone [1] [10].

The non-competitive nature of Osteogenic Growth Peptide binding to CB2 enables simultaneous occupancy of the receptor by both the peptide and endogenous lipophilic cannabinoids [2]. This simultaneous binding creates opportunities for synergistic interactions where Osteogenic Growth Peptide enhances the cellular responses to physiological concentrations of endocannabinoids. Experimental evidence demonstrates that Osteogenic Growth Peptide can increase the functional responses to 2-arachidonoylglycerol and anandamide, suggesting that the peptide's positive allosteric modulation properties extend to endogenous ligands as well as synthetic cannabinoids.

The metabolic regulation of endocannabinoids represents another level of potential cross-talk with Osteogenic Growth Peptide signaling. The enzymes responsible for endocannabinoid synthesis, including diacylglycerol lipase and N-acylphosphatidylethanolamine phospholipase D, as well as degrading enzymes such as fatty acid amide hydrolase and monoacylglycerol lipase, may be subject to regulation by signaling pathways activated by Osteogenic Growth Peptide [11]. The MAPK/ERK cascade, prominently activated by the peptide, has been implicated in the regulation of endocannabinoid metabolic enzymes, potentially creating feedback loops that modulate local cannabinoid concentrations.

The convergence of signaling pathways represents a fundamental mechanism of cross-talk between Osteogenic Growth Peptide and endocannabinoid systems. Both systems utilize Gi-protein coupled signaling mechanisms and activate overlapping downstream effectors including the MAPK/ERK cascade, phospholipase C, and various ion channel systems [12] [13]. This pathway convergence enables integration of signals from multiple sources, allowing cells to generate coordinated responses that reflect the combined input from peptide and lipid signaling molecules.

XLogP3

-5.5

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

22

Exact Mass

1521.85282917 g/mol

Monoisotopic Mass

1521.85282917 g/mol

Heavy Atom Count

108

Dates

Last modified: 08-08-2024

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